(R)-2-Amino-6-oxohexanoic acid

Enzymology Stereospecific Synthesis D-Lysine Metabolism

Standard (S)-allysine analogs misrepresent D-lysine pathway flux. This (R)-enantiomer (CAS 887226-84-8) is the exclusive product of EC 1.2.1.95 and a direct precursor to (R)-pipecolic acid. - **Core application**: Enantioselective synthesis of pipecolate-based APIs (e.g., immunosuppressants) & D-lysine degradation LC-MS standards. - **Reactive handle**: Terminal aldehyde enables reductive amination or olefination without C2 racemization. - **Supply**: Packaged for lab-scale R&D. Stability data provided.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B12952506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-6-oxohexanoic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC(CC=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m1/s1
InChIKeyGFXYTQPNNXGICT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Baseline Overview: (R)-2-Amino-6-oxohexanoic acid


(R)-2-Amino-6-oxohexanoic acid (CAS 887226-84-8) is a chiral, non-proteinogenic alpha-amino acid featuring a terminal aldehyde moiety on a five-carbon backbone. As the R-enantiomer of 2-amino-6-oxohexanoic acid, this compound is a critical intermediate in the biosynthesis of pipecolic acid and serves as a versatile building block for the synthesis of complex, enantiomerically pure molecules . Its structure, defined by the SMILES notation C(CC=O)C[C@H](C(=O)O)N, distinguishes it from its S-configured counterpart and other structural isomers, enabling precise stereochemical control in chemical and enzymatic syntheses . This compound is primarily utilized as a research chemical and precursor in the development of biocatalysts and pharmaceutical intermediates .

1
Stereochemical control
R-enantiomer building block for stereodefined synthesis
2
Workflow compatibility
D-lysine pathway precursor; enzymatic or chemoenzymatic routes
3
Application scope
Supports (R)-pipecolic acid and D-configured alkaloid research

Substitution Failure: (R)-2-Amino-6-oxohexanoic acid


The interchangeable use of '2-amino-6-oxohexanoic acid' derivatives is scientifically unsound due to profound differences in stereochemistry and regiochemistry that dictate their function in enzymatic pathways and chemical synthesis. (R)-2-Amino-6-oxohexanoic acid (R-allysine) exhibits a strict stereospecificity in its biosynthesis and enzymatic conversion. For instance, the enzyme D-2-aminoadipate reductase (EC 1.2.1.95) exclusively generates the (R)-enantiomer from D-2-aminoadipate, a reaction not feasible with the (S)-form [1]. Conversely, its enantiomer, (S)-2-amino-6-oxohexanoic acid (S-allysine), is the natural product of L-lysine degradation and saccharopine oxidation [2]. The structural isomer, 6-amino-2-oxohexanoic acid, possesses a distinct functional group arrangement (keto vs. aldehyde), leading to divergent reactivity and a completely separate role in metabolism [3]. Therefore, substituting these analogs without rigorous validation would introduce significant errors in metabolic flux analyses, biocatalytic cascades, and the synthesis of stereodefined pharmaceutical intermediates, as the specific chiral or structural configuration is often the primary determinant of downstream biological activity and reaction outcome.

Enantiomer mismatch (R vs S)
D-2-aminoadipate reductase exclusively yields the (R) form; using (S) introduces incorrect chiral configuration that may disrupt stereospecific enzymatic cascades.
Regioisomer mismatch (2-amino-6-oxo vs 6-amino-2-oxo)
Different functional group arrangement (aldehyde vs ketone) leads to divergent reactivity and metabolic fate, making regioisomer substitution unsuitable without revalidation.

Key Evidence: (R)-2-Amino-6-oxohexanoic acid


Stereospecific Synthesis via D-2-Aminoadipate Reductase

The enzyme D-2-aminoadipate reductase (EC 1.2.1.95) catalyzes the ATP-dependent reduction of D-2-aminoadipate to (R)-2-amino-6-oxohexanoate. This reaction is highly stereospecific and does not proceed with L-2-aminoadipate, which is instead converted to the (S)-enantiomer by the same enzyme class [1]. The specific activity of this enzyme towards D-2-aminoadipate has been quantified, demonstrating a clear stereochemical preference that defines the distinct metabolic fate of the D-enantiomer.

Stereospecific Synthesis
Head-to-head
Exclusive (R) product from D-2-aminoadipate; L-2-aminoadipate yields (S) only
Confirms R-enantiomer workflow requirement for D-lysine pathway studies
Purified reductase assay (EC 1.2.1.95) with ATP, NADPH, Mg2+
Enzymology Stereospecific Synthesis D-Lysine Metabolism

Stoichiometric Biotransformation by D-Lysine Aminotransferase

The D-lysine aminotransferase reaction provides a defined, stoichiometric route to (R)-2-amino-6-oxohexanoate from the readily available precursor D-lysine. This reaction utilizes 2-oxoglutarate as an amino group acceptor, yielding L-glutamate as a co-product [1]. The equilibrium of this transamination reaction can be driven towards the formation of the target (R)-enantiomer, making it a practical and scalable biotransformation route.

Reaction Stoichiometry
Cross-study comparable
1:1:1:1 D-Lysine:2-oxoglutarate:(R)-product:L-glutamate
Supports controlled biotransformation process design
Specific enzyme and cofactor requirements vary; scale-up validation advised
Aminotransferase D-Amino Acid Metabolism Biotransformation

Pathway Exclusivity: D-Lysine vs L-Lysine Catabolism

The catabolism of D-lysine in certain bacteria proceeds through a unique pathway that exclusively generates (R)-2-amino-6-oxohexanoate as a key intermediate. This pathway is distinct from the L-lysine degradation route, which yields the (S)-enantiomer via saccharopine [1]. The (R)-enantiomer is subsequently channeled into the biosynthesis of pipecolic acid and other D-configured alkaloids, a route not accessible from the (S)-form.

Pathway Exclusivity
Class-level
Exclusive intermediate of D-lysine catabolic route; no crossover to L-lysine pathway observed
Enables selective probing of D-amino acid metabolism
Characterized in bacterial systems; cross-species generalization requires review
Metabolic Pathway Analysis Chiral Resolution D-Lysine Catabolism

Commercial Chiral Purity Specifications

Commercially sourced (R)-2-Amino-6-oxohexanoic acid is supplied with a defined chiral and chemical purity, a critical parameter for its use in stereospecific applications. Vendors such as Bidepharm offer this compound with a standard purity of 98%, and provide batch-specific quality control data including NMR, HPLC, and GC analyses . This level of analytical characterization ensures that the compound meets the rigorous standards required for reproducible research and process development.

Chiral Purity Specification
Data to verify
≥98% purity; chiral purity implicit in vendor QC
Batch-specific CoA review recommended for stereochemical integrity
Confirm enantiomeric ratio via chiral HPLC before critical assays
Analytical Chemistry Quality Control Chiral Purity

Validated Applications: (R)-2-Amino-6-oxohexanoic acid


Enzymatic Synthesis of (R)-Pipecolic Acid

The most compelling and directly supported application for (R)-2-amino-6-oxohexanoic acid is its use as a precursor for the enzymatic or chemoenzymatic synthesis of (R)-pipecolic acid and its derivatives. The compound can undergo spontaneous cyclization to 1-piperideine-6-carboxylate, which can then be enantioselectively reduced to (R)-pipecolic acid [1]. This route is particularly valuable as it bypasses the need for costly chiral resolution steps. Furthermore, (R)-pipecolic acid is a key building block for numerous pharmaceutical compounds, including local anesthetics and immunosuppressants like rapamycin [2].

Probe for D-Lysine Metabolic Pathway

(R)-2-Amino-6-oxohexanoic acid serves as an essential analytical standard and metabolic intermediate for characterizing and quantifying flux through the D-lysine catabolic pathway. Its exclusive production from D-lysine, as confirmed by the activity of D-lysine aminotransferase (EC 2.6.1.-) [1], makes it a unique marker for this pathway's activity in microorganisms such as Pseudomonas putida. Researchers can use isotopically labeled (R)-2-amino-6-oxohexanoic acid to trace metabolic fate or employ it as an authentic standard for LC-MS/MS quantification of this pathway's intermediates in complex biological matrices.

Stereodefined Peptide & Alkaloid Building Block

The terminal aldehyde group of (R)-2-amino-6-oxohexanoic acid provides a unique and versatile handle for further chemical diversification, making it a valuable building block in the synthesis of complex, stereodefined molecules [1]. This aldehyde can participate in reductive aminations, Horner-Wadsworth-Emmons olefinations, or be converted to other functional groups, allowing for the construction of non-canonical peptides or alkaloid scaffolds with precise control over the C2 stereocenter. This is particularly relevant for accessing the D-configured cores of natural products like virginiamycin and pristinamycin [2].

Biocatalytic Cascades for D-Amino Acid Derivatives

The well-defined enzymatic conversion of D-2-aminoadipate to (R)-2-amino-6-oxohexanoate by EC 1.2.1.95 [1] presents a robust starting point for engineering multi-enzyme biocatalytic cascades. Such cascades could be designed to produce a variety of D-configured amino acids and their derivatives from inexpensive starting materials. The (R)-2-amino-6-oxohexanoic acid generated in the first step can be further transformed by other stereoselective enzymes in a one-pot process, offering a sustainable and efficient alternative to traditional multi-step organic synthesis for the production of high-value chiral intermediates.

Application
Selection Property
Validation Focus
Enzymatic (R)-Pipecolic Acid Synthesis
R-enantiomer stereochemical fidelity
Cyclization and reduction enantioselectivity
D-Lysine Pathway Probe
Pathway-specific intermediate identity
Metabolic flux quantitation via LC-MS/MS
Stereodefined Building Block
Aldehyde reactivity with C2 stereocenter
Derivatization without racemization
Biocatalytic Cascade Design
Enzymatic specificity (EC 1.2.1.95) compatibility
Cascade orthogonality and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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